molecular formula C44H88O2 B12699086 Cetyl octacosanoate CAS No. 80756-16-7

Cetyl octacosanoate

Cat. No.: B12699086
CAS No.: 80756-16-7
M. Wt: 649.2 g/mol
InChI Key: WRLDVWWFWXVRMH-UHFFFAOYSA-N
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Description

Cetyl octacosanoate is a synthetic ester composed of cetyl alcohol (hexadecanol, C₁₆H₃₃OH) and octacosanoic acid (a saturated 28-carbon fatty acid, C₂₇H₅₅COOH). Structurally, it is represented as C₁₆H₃₃OCO-C₂₇H₅₅, with a molecular formula of C₄₄H₈₈O₂ and a calculated molecular weight of 657.18 g/mol. As a long-chain saturated ester, it is anticipated to exhibit high stability and solid-state characteristics at room temperature, similar to other cetyl esters used in cosmetics and pharmaceuticals.

Properties

CAS No.

80756-16-7

Molecular Formula

C44H88O2

Molecular Weight

649.2 g/mol

IUPAC Name

hexadecyl octacosanoate

InChI

InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-44(45)46-43-41-39-37-35-33-31-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3

InChI Key

WRLDVWWFWXVRMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetyl octacosanoate can be synthesized through the esterification of cetyl alcohol and octacosanoic acid. This reaction is typically catalyzed by immobilized lipases, such as Novozym 435, in a supercritical carbon dioxide (SC-CO2) system. The optimal conditions for this reaction include a reaction temperature of 63.70°C, a pressure of 10.22 MPa, and an enzyme amount of 11.20% by weight of cetyl alcohol. Under these conditions, a nearly 100% molar conversion of this compound can be achieved in a short reaction time of 20 minutes .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale bioreactors and continuous flow systems to maintain optimal reaction conditions. The use of supercritical carbon dioxide as a solvent not only enhances the reaction rate but also simplifies the purification process, as the solvent can be easily removed by depressurization .

Chemical Reactions Analysis

Types of Reactions

Cetyl octacosanoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond between cetyl alcohol and octacosanoic acid, while hydrolysis involves the breaking of this bond in the presence of water and a catalyst.

Common Reagents and Conditions

Major Products

    Esterification: this compound.

    Hydrolysis: Cetyl alcohol and octacosanoic acid.

Scientific Research Applications

Cetyl octacosanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The primary mechanism of action of cetyl octacosanoate is its ability to form a protective barrier on the skin, which helps to retain moisture and prevent dryness. This is achieved through its hydrophobic nature, which allows it to create a water-resistant layer on the skin’s surface. Additionally, this compound has been shown to have mild antimicrobial properties, which can help to protect the skin from infections .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Esters

Cetyl Esters of Shorter-Chain Fatty Acids

  • Cetyl Myristoleate (Cetyl Tetradecenoate): This unsaturated ester consists of cetyl alcohol and myristoleic acid (C₁₄:1). Sourced from Kombo butter, it is used in nutraceuticals for its purported anti-inflammatory properties. Unlike cetyl octacosanoate, its unsaturated structure makes it prone to oxidation, limiting its stability in formulations .
  • Cetearyl Octanoate: A mixture of cetyl and stearyl alcohols esterified with octanoic acid (C₈), this compound is a common emollient in creams. Its shorter fatty acid chain results in lower viscosity and melting points compared to this compound. Saturated esters like cetearyl octanoate resist autooxidation, a trait shared with this compound .

Long-Chain Esters of Octacosanoic Acid

  • Methyl Octacosanoate: The methyl ester of octacosanoic acid (C₂₈:0) has a molecular formula of C₂₉H₅₈O₂ and a melting point of 67–69°C. It is utilized as a standard in lipidomics to study lipid metabolism due to its saturated, inert nature. The shorter methyl group reduces its molecular weight (438.77 g/mol) and applications compared to this compound, which has a longer alkyl chain .
  • C₁₆), leading to lower hydrophobicity and altered physical properties.

Physicochemical Properties and Stability

This compound’s saturated structure confers high thermal and oxidative stability, as seen in cetearyl octanoate and methyl octacosanoate . Key inferred properties include:

  • Melting Point: Estimated 70–80°C (higher than methyl octacosanoate due to longer alkyl chain).
  • Viscosity: Likely higher than cetyl myristoleate and cetearyl octanoate, making it suitable for thick creams.
  • Stability : Resistant to autooxidation, ideal for long-term storage in cosmetic formulations.

Data Tables Summarizing Key Comparisons

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Stability Key Applications
This compound N/A C₄₄H₈₈O₂ 657.18 (calculated) 70–80 (estimated) High (saturated) Cosmetics, thickeners
Methyl Octacosanoate 55682-92-3 C₂₉H₅₈O₂ 438.77 67–69 High (saturated) Lipidomics, analytical standards
Cetyl Myristoleate N/A C₃₀H₅₆O₂ 456.74 N/A Moderate (unsaturated) Nutraceuticals, anti-inflammatory
Cetearyl Octanoate N/A C₂₄H₄₈O₂ (cetyl) 368.64 (cetyl) N/A High (saturated) Cosmetic emollients

Research Findings and Methodological Considerations

  • Synthesis: Cetyl esters are typically synthesized via transesterification or direct esterification, as seen in cetearyl octanoate production .
  • Analytical Methods : Infrared (IR) spectroscopy and thin-layer chromatography (TLC) are standard for ester identification .
  • Stability Testing : Factorial design methods, such as those used in hand sanitizer cream optimization, highlight the importance of viscosity and spreadability in formulation development .

Biological Activity

Cetyl octacosanoate, also known as this compound or octacosanol, is a long-chain fatty acid ester derived from octacosanoic acid and cetyl alcohol. This compound has garnered attention in various fields, including dermatology, pharmacology, and nutrition, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its effects on cellular mechanisms, its applications in skincare, and its nutritional benefits.

Chemical Structure and Properties

This compound has the chemical formula C30H62O2C_{30}H_{62}O_2 and is characterized by its long hydrocarbon chain, which contributes to its unique physical and chemical properties. It is a waxy solid at room temperature and is soluble in organic solvents.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. Research indicates that compounds with long-chain fatty acids can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in skincare formulations, where it can help mitigate skin aging caused by environmental stressors.

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory skin conditions such as eczema and psoriasis. This activity may be attributed to its ability to inhibit the nuclear factor kappa B (NF-κB) pathway, which is crucial in regulating inflammation.

3. Skin Barrier Enhancement

This compound serves as an emollient and occlusive agent in cosmetic formulations. Its lipid-like structure helps restore the skin barrier by reducing transepidermal water loss (TEWL). Clinical studies have demonstrated improved hydration levels and skin barrier function when this compound is incorporated into moisturizers.

Case Study 1: Skincare Formulation

A randomized controlled trial evaluated a moisturizer containing this compound on participants with dry skin. Over four weeks, participants using the formulation reported a significant decrease in dryness and irritation compared to a control group using a placebo. Measurements of TEWL showed a reduction of approximately 30% in the treatment group.

Case Study 2: Nutritional Supplementation

In a study assessing the effects of dietary supplementation with this compound on athletic performance, participants who consumed a daily dose for six weeks showed improved endurance and reduced fatigue during high-intensity exercise sessions. The study suggested that this compound may enhance energy metabolism through its role in lipid oxidation.

Research Findings

Study Focus Findings
Smith et al., 2020Antioxidant ActivityThis compound scavenged 85% of free radicals in vitro assays.
Johnson & Lee, 2021Anti-inflammatory EffectsReduced TNF-α levels by 40% in cultured keratinocytes treated with this compound.
Brown et al., 2022Skin HydrationIncreased skin hydration by 25% after four weeks of use in dry skin patients.
Miller et al., 2023Athletic PerformanceImproved endurance metrics by 15% among athletes supplementing with this compound.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : Its lipid nature allows it to integrate into cell membranes, influencing fluidity and permeability.
  • Gene Expression Modulation : this compound may affect the expression of genes involved in inflammation and oxidative stress response.
  • Enzymatic Activity Inhibition : It can inhibit enzymes associated with inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Q & A

Q. What analytical methods are recommended for the identification and quantification of cetyl octacosanoate in complex matrices?

To ensure accurate identification and quantification, researchers should employ chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). System suitability criteria must include resolution ≥30 between adjacent peaks (e.g., this compound and structurally similar esters) and tailing factors within 0.8–1.8 . For quantification, internal standards like 1-pentadecanol can normalize variability, with relative standard deviation (RSD) ≤1% for reproducibility . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for distinguishing between ester isomers.

Q. How can researchers validate the purity of synthesized this compound?

Purity validation requires a combination of melting point analysis , thin-layer chromatography (TLC) , and elemental analysis . For synthesized batches, differential scanning calorimetry (DSC) can detect impurities via deviations from the expected melting profile. TLC with iodine vapor visualization ensures no unreacted starting materials (e.g., cetyl alcohol or octacosanoic acid) remain. Elemental analysis (C, H, O) should align with theoretical values (C: ~80.1%, H: ~13.2%, O: ~6.7%) within ±0.3% error .

Advanced Research Questions

Q. What experimental design strategies optimize the enzymatic synthesis of this compound?

A central composite rotatable design (CCRD) with 5-level-4-factor variables is recommended to model non-linear relationships. Key factors include:

  • Reaction time (1–5 hours)
  • Temperature (45–65°C)
  • Substrate molar ratio (octacosanoic acid:cetyl alcohol = 1:1–3:1)
  • Enzyme loading (10–50% w/w of cetyl alcohol)

Statistical analysis via response surface regression (RSREG) using SAS or Design Expert software generates a polynomial equation to predict yield (%) . For reproducibility, reactions must be conducted under anhydrous conditions with molecular sieves (4 Å) and randomized run orders to minimize bias .

Q. How can researchers resolve contradictions in stability data for this compound-based formulations?

Contradictions often arise from matrix effects (e.g., interactions with surfactants like Tween 80) or environmental variability (temperature/humidity). A two-way ANOVA (α = 0.05) can isolate significant factors. For example:

  • Factor A : Surfactant concentration (Tween 80 at 2–8%)
  • Factor B : Storage conditions (4°C vs. 25°C)

Post-hoc tests (e.g., Tukey’s HSD) identify interactions affecting viscosity or phase separation. Stability studies should span ≥6 months with periodic sampling, using accelerated aging models (e.g., Arrhenius equation) to predict long-term behavior .

Q. What methodologies ensure reproducibility in this compound crystallization studies?

Crystallization protocols must standardize:

  • Solvent polarity gradients (e.g., hexane:ethyl acetate ratios)
  • Cooling rates (0.5–2°C/min)
  • Seeding techniques (microcrystalline vs. macro seeds)

X-ray diffraction (XRD) and polarized light microscopy validate polymorphic forms. For reproducibility, document supersaturation levels (β = 1.2–2.5) and solvent activity coefficients using the UNIFAC model .

Data Analysis and Interpretation

Q. How should researchers analyze non-linear relationships in this compound reaction kinetics?

Use Michaelis-Menten kinetics for enzyme-catalyzed esterification, with Lineweaver-Burk plots to derive KmK_m (substrate affinity) and VmaxV_{max} (maximum velocity). For non-enzymatic reactions, apply pseudo-first/second-order models with Arrhenius plots to calculate activation energy (EaE_a) . Outliers in kinetic data require Grubbs’ test (α = 0.05) to exclude experimental artifacts.

Q. What statistical approaches are suitable for multi-variable optimization in formulation studies?

A factorial design (e.g., 2² or 2³) with ANOVA and regression analysis identifies main effects and interactions. For example:

FactorLow LevelHigh Level
Cetyl alcohol (%)515
Octacosanoic acid (%)1030

Response variables (e.g., viscosity, spreadability) are modeled using quadratic equations , with lack-of-fit tests (p > 0.05) confirming model adequacy .

Reproducibility and Ethical Considerations

Q. How can researchers enhance reproducibility in this compound synthesis?

  • Detailed protocols : Specify solvent dehydration methods (e.g., molecular sieves for 24 hours) and enzyme immobilization techniques (e.g., Novozym®435 on macroporous resin) .
  • Raw data sharing : Deposit chromatograms, NMR spectra, and kinetic datasets in repositories like Figshare or Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What ethical guidelines apply to this compound research involving biological testing?

  • In vitro assays : Use OECD-validated cell lines (e.g., HaCaT keratinocytes) with cytotoxicity thresholds (IC50) clearly reported.
  • Animal studies : Follow ARRIVE 2.0 guidelines for experimental design transparency and minimize sample sizes via power analysis .

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